molecular formula C19H31NO4 B7160485 Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate

Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate

Cat. No.: B7160485
M. Wt: 337.5 g/mol
InChI Key: BWSHAHYPEZPZQG-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxa-4-azaspiro[56]dodecane-4-carbonyl)cyclohexane-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. This is followed by esterification and other functional group modifications to achieve the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-4-azaspiro[5.6]dodecane: Shares the spirocyclic core but lacks the ester and cyclohexane carboxylate groups.

    4-Methyl-1-oxa-4-azaspiro[4.5]decane: Similar spirocyclic structure with different substituents.

Uniqueness

Methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(1-oxa-4-azaspiro[5.6]dodecane-4-carbonyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO4/c1-23-18(22)16-8-6-15(7-9-16)17(21)20-12-13-24-19(14-20)10-4-2-3-5-11-19/h15-16H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSHAHYPEZPZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)N2CCOC3(C2)CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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